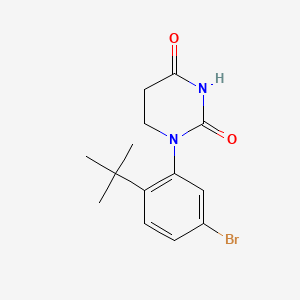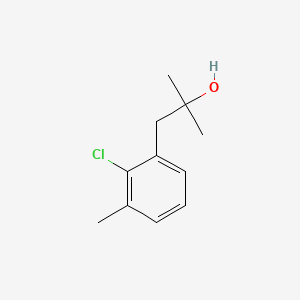
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol is an organic compound with a complex structure that includes a chlorinated aromatic ring and a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol typically involves the alkylation of 2-chloro-3-methylphenol with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2-chloro-3-methylphenol reacts with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-one.
Reduction: Formation of 1-(2-Chloro-3-methylphenyl)-2-methylpropane.
Substitution: Formation of 1-(2-Methoxy-3-methylphenyl)-2-methylpropan-2-ol.
科学的研究の応用
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s tertiary alcohol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorinated aromatic ring can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-4-methylphenyl)-2-methylpropan-2-ol
- 1-(2-Chloro-3-ethylphenyl)-2-methylpropan-2-ol
- 1-(2-Bromo-3-methylphenyl)-2-methylpropan-2-ol
Uniqueness
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the tertiary alcohol group also adds to its distinct properties compared to similar compounds.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
1-(2-chloro-3-methylphenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-8-5-4-6-9(10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3 |
InChIキー |
OQRDMDRJIPJVHR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC(C)(C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


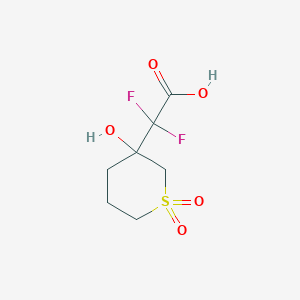

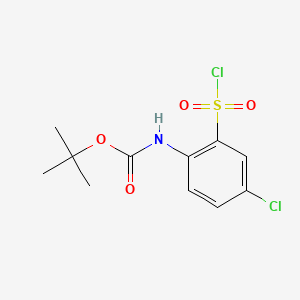
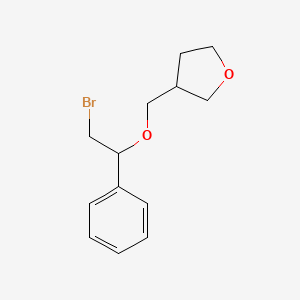
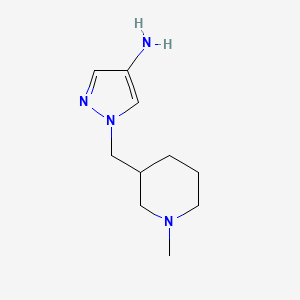
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
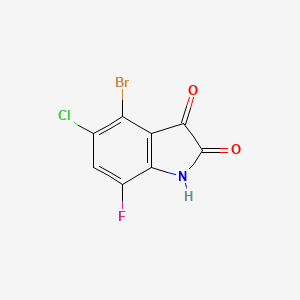
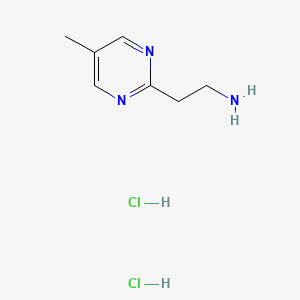
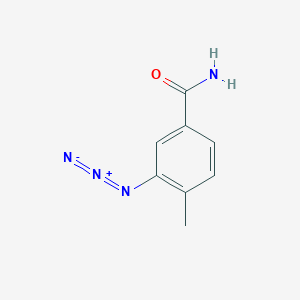
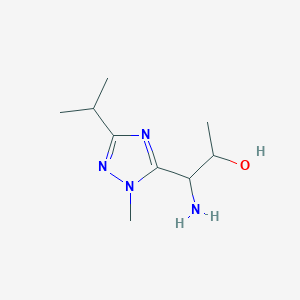
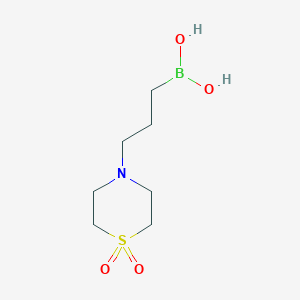
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
